1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane
Overview
Description
1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane is a macrocyclic compound with the molecular formula C₁₆H₃₄N₂O₆. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane can be synthesized through the reaction of ethane-1,2-diol with 2-bromoethanol in the presence of a base, followed by cyclization with ethylenediamine . The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as potassium, sodium, and calcium.
Substitution: Reacts with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Complexation: Typically involves metal salts and aqueous or organic solvents under mild conditions.
Substitution: Requires halogenated compounds and a base, often conducted under reflux conditions.
Major Products
Scientific Research Applications
1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential to transport metal ions across biological membranes.
Medicine: Explored for its ability to enhance the bioavailability of metal-based drugs.
Industry: Utilized in the development of sensors and separation processes for metal ions.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and facilitating their transport and reactivity . This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13,16-Hexaoxa-19,22-diazacyclotetracosane: Similar structure but different ring size and coordination properties.
1,4,7,10,13,16-Hexaoxa-19,22-diazacyclotetracosane: Another macrocyclic compound with distinct metal ion selectivity.
Uniqueness
1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane is unique due to its specific ring size and the arrangement of nitrogen and oxygen atoms, which confer high stability and selectivity in metal ion complexation. This makes it particularly valuable in applications requiring precise metal ion coordination and transport.
Properties
IUPAC Name |
1,4,7,13,16,19-hexaoxa-10,22-diazacyclotetracosane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O6/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1/h17-18H,1-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPLRJHSPOESPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCNCCOCCOCCOCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185186 | |
Record name | 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31255-17-1 | |
Record name | 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31255-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031255171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,13,16,19-hexaoxa-10,22-diazacyclotetracosane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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